molecular formula C12H13N B14349574 2,2-Dimethyl-1-phenylcyclopropane-1-carbonitrile CAS No. 90284-45-0

2,2-Dimethyl-1-phenylcyclopropane-1-carbonitrile

Cat. No.: B14349574
CAS No.: 90284-45-0
M. Wt: 171.24 g/mol
InChI Key: ZRJXCOVHFOLZDE-UHFFFAOYSA-N
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Description

2,2-Dimethyl-1-phenylcyclopropane-1-carbonitrile is an organic compound characterized by a cyclopropane ring substituted with a phenyl group and a nitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Dimethyl-1-phenylcyclopropane-1-carbonitrile typically involves the cyclopropanation of a suitable precursor. One common method is the reaction of phenylacetonitrile with a suitable alkylating agent in the presence of a strong base. The reaction conditions often include the use of solvents like dichloromethane or tetrahydrofuran and temperatures ranging from room temperature to reflux conditions.

Industrial Production Methods

Industrial production of this compound may involve more scalable methods such as continuous flow synthesis or the use of catalytic systems to enhance yield and efficiency. The choice of catalysts and reaction conditions can significantly impact the overall efficiency and cost-effectiveness of the production process.

Chemical Reactions Analysis

Types of Reactions

2,2-Dimethyl-1-phenylcyclopropane-1-carbonitrile can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitrile group to primary amines or other reduced forms.

    Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions, leading to various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are often used.

    Substitution: Electrophilic aromatic substitution reactions may involve reagents like halogens, nitrating agents, or sulfonating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines. Substitution reactions can lead to a variety of substituted phenyl derivatives.

Scientific Research Applications

2,2-Dimethyl-1-phenylcyclopropane-1-carbonitrile has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and pharmaceuticals.

    Biology: The compound’s derivatives may have potential biological activities, making it a subject of interest in medicinal chemistry.

    Medicine: Research into its derivatives could lead to the development of new therapeutic agents.

    Industry: It can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2,2-Dimethyl-1-phenylcyclopropane-1-carbonitrile involves its interaction with various molecular targets. The nitrile group can participate in nucleophilic addition reactions, while the phenyl group can engage in π-π interactions with aromatic systems. These interactions can influence the compound’s reactivity and its potential biological activities.

Comparison with Similar Compounds

Similar Compounds

    2,2-Dimethyl-1-phenylcyclopropane-1-carboxylic acid: This compound is similar in structure but contains a carboxylic acid group instead of a nitrile group.

    2-Phenylcyclopropane-1,1-dicarboxylate: Another related compound with two carboxylate groups.

Uniqueness

2,2-Dimethyl-1-phenylcyclopropane-1-carbonitrile is unique due to the presence of both a nitrile group and a phenyl group on the cyclopropane ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific synthetic applications and research purposes.

Properties

IUPAC Name

2,2-dimethyl-1-phenylcyclopropane-1-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N/c1-11(2)8-12(11,9-13)10-6-4-3-5-7-10/h3-7H,8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRJXCOVHFOLZDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC1(C#N)C2=CC=CC=C2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00530175
Record name 2,2-Dimethyl-1-phenylcyclopropane-1-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00530175
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90284-45-0
Record name 2,2-Dimethyl-1-phenylcyclopropane-1-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00530175
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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